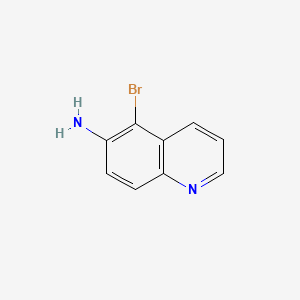

5-Bromoquinolin-6-amine

Overview

Description

5-Bromoquinolin-6-amine is a chemical compound with the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol . This compound is characterized by its yellow to brown solid form and is slightly soluble in water but soluble in alcohol, ether, and carbon disulfide . It has a wide range of biological and pharmacological activities, making it a compound of interest in various scientific fields .

Preparation Methods

The synthesis of 5-Bromoquinolin-6-amine can be achieved through several methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . Another method is the Friedländer quinoline synthesis, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration to afford the quinoline structure . Industrial production methods often utilize green and sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .

Chemical Reactions Analysis

5-Bromoquinolin-6-amine undergoes various types of chemical reactions, including electrophilic and nucleophilic substitution reactions . Common reagents used in these reactions include sodium azide, primary aryl amines, and 1,3-diketones . The major products formed from these reactions are typically quinoline derivatives, which can be further functionalized for various applications . Additionally, the compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents and palladium catalysts .

Scientific Research Applications

5-Bromoquinolin-6-amine has a wide range of applications in scientific research. In biology and medicine, it has been studied for its pharmacological activities, including its potential as an anti-inflammatory and antimicrobial agent . The compound is also used in industrial applications, such as the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-Bromoquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions . It is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways related to inflammation and microbial activity .

Comparison with Similar Compounds

5-Bromoquinolin-6-amine can be compared with other similar compounds, such as 6-Bromoquinolin-5-amine and other quinoline derivatives . These compounds share a similar quinoline core structure but differ in the position and type of substituents on the quinoline ring . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.

Biological Activity

5-Bromoquinolin-6-amine, also known as 6-amino-5-bromoquinoline, is a compound with significant potential in medicinal chemistry due to its unique structural features. With a molecular formula of C₉H₇BrN₂ and a molecular weight of approximately 223.07 g/mol, it features a quinoline core that is pivotal in many bioactive molecules. This article explores the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a quinoline structure with an amino group at the 6-position and a bromine atom at the 5-position. This configuration not only influences its chemical reactivity but also enhances its biological activity. The compound is slightly soluble in water but readily soluble in organic solvents such as alcohol and ether, making it versatile for various applications in drug development.

Biological Activities

The biological activities of this compound are diverse and include:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for cancer therapy.

- Enzyme Inhibition : Notably, it acts as an inhibitor of cytochrome P450 enzymes, which is crucial for drug metabolism. This property suggests implications for drug-drug interactions when co-administered with other pharmaceuticals .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

The mechanisms through which this compound exerts its biological effects include:

- Electrophilic and Nucleophilic Substitution Reactions : The bromine atom can act as a leaving group in electrophilic reactions while the amino group can participate in nucleophilic substitutions. This dual reactivity enhances its ability to interact with various biological targets.

- Interaction with Biological Targets : Studies indicate that this compound interacts with multiple biological targets, including enzymes involved in metabolic processes. Its inhibition of cytochrome P450 suggests that it could modify the pharmacokinetics of co-administered drugs .

Case Studies

Recent research has highlighted the potential of this compound in various therapeutic contexts:

- Cancer Research : A study demonstrated that derivatives of quinoline compounds, including this compound, exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

- Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy of this compound against resistant strains of bacteria. Results indicated a promising activity profile comparable to established antibiotics.

Synthesis and Applications

The synthesis of this compound has been achieved through various methods, including palladium-catalyzed reactions which allow for efficient production while minimizing environmental impact . Its applications extend beyond pharmaceuticals; it serves as an intermediate in synthesizing more complex heterocyclic compounds used in dyes and pigments.

Table 2: Synthesis Methods

| Method | Description | Yield |

|---|---|---|

| Palladium-Catalyzed Reactions | Efficient synthesis with minimal environmental impact | Up to 80% |

| Electrophilic Substitution | Utilizes bromine as a leaving group | Variable |

Properties

IUPAC Name |

5-bromoquinolin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODLGTLYXJGDCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Br)N)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.